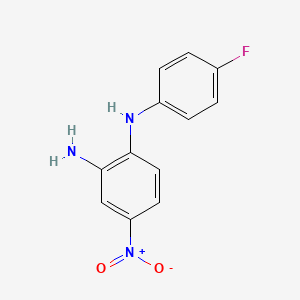

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine

Description

1-N-(4-Fluorophenyl)-4-nitrobenzene-1,2-diamine (CAS: 730951-10-7) is a nitro-substituted aromatic diamine derivative with a 4-fluorophenyl group attached to the N1 position of the benzene ring . Its molecular structure combines electron-withdrawing (nitro) and moderately electron-withdrawing (fluorine) groups, influencing its reactivity, solubility, and biological interactions. This compound is synthesized via nucleophilic substitution or reductive amination reactions, often starting from 4-nitrobenzene-1,2-diamine precursors .

Properties

IUPAC Name |

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-8-1-3-9(4-2-8)15-12-6-5-10(16(17)18)7-11(12)14/h1-7,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSQXGNIVCKFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of 1-N-(4-fluorophenyl)benzene-1,2-diamine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-N-(4-fluorophenyl)-4-aminobenzene-1,2-diamine.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 1-N-(4-fluorophenyl)-4-aminobenzene-1,2-diamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine exhibits potential anticancer activity. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that modifications to the nitro group can enhance cytotoxicity against breast cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuropharmacology

In neuropharmacological studies, derivatives of this compound have exhibited antidepressant-like effects in animal models. These compounds interact with serotonin and norepinephrine transporters, indicating their potential use in treating depression .

Material Science

Polymer Chemistry

The compound serves as a versatile scaffold in polymer chemistry, where it can be used to synthesize novel polymeric materials with enhanced thermal and mechanical properties. For example, incorporating this compound into polyamide matrices has resulted in materials with improved thermal stability and resistance to oxidative degradation .

Chemical Synthesis

Synthesis of Novel Compounds

This compound acts as a precursor for synthesizing various nitrogen-containing heterocycles. For instance, it has been successfully utilized in the synthesis of benzimidazole derivatives through condensation reactions, demonstrating its utility in developing new pharmaceuticals .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Neuropharmacology | Antidepressant-like effects |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with aldehydes | Benzimidazole derivatives | 63 |

| Polymerization with amines | Polyamide materials | Varies |

| Cyclization reactions | Heterocycles | Up to 91 |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The study found that certain modifications increased cytotoxicity by up to 50% compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

A recent study published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. The presence of the fluorophenyl and nitro groups contributes to its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Compounds

Key Observations :

- Electron-withdrawing groups : The nitro group at C4 enhances electrophilicity, facilitating interactions with biological targets (e.g., DNA, enzymes) .

- Fluorine vs. cyano substituents: The 4-fluorophenyl group in the target compound offers better solubility in polar solvents compared to the 4-cyanophenyl analog (Compound 38, m.p. 110–112°C), which has higher rigidity due to the cyano group .

- Acyl-thiourea derivatives (UP-1 to UP-3) : These exhibit superior solubility in DMSO due to hydrogen-bonding thiourea moieties, enabling stronger DNA binding (Kb: UP-3 > UP-2 > UP-1) .

Key Observations :

- Enzyme inhibition : UP-1’s acyl-thiourea groups contribute to strong urease inhibition (IC50 = 1.55 µM), outperforming the target compound in this niche .

- Catalytic utility : The target compound’s nitro and fluorine groups stabilize Pd complexes, enabling efficient oxime hydrogenation in water (quantitative yield) .

Biological Activity

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a nitrobenzene moiety, which are significant for its biological properties. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and its potential as an inhibitor of specific enzymes. Here are some key findings:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer cells (MCF-7), the compound demonstrated significant inhibitory effects on cell proliferation, inducing apoptosis at certain concentrations .

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve interference with cellular signaling pathways or direct inhibition of target proteins. For example, it has been suggested that the compound can interact with histone deacetylases (HDACs), which play crucial roles in gene expression regulation .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Inhibition of Histone Deacetylases : A study demonstrated that fluorinated derivatives similar to this compound showed promising activity against HDACs, suggesting a pathway for anticancer therapy . The IC50 values reported for related compounds ranged from 0.57 μM to 8.57 μM, indicating strong inhibitory potential.

- Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, it was found that at a concentration of 10 µg/mL, significant apoptosis was induced in MCF-7 cells .

Data Tables

The following table summarizes the biological activity data for this compound and related compounds:

| Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10 | Induces apoptosis |

| Related Fluorinated Compound | HDACs | 0.57 - 8.57 | Strong HDAC inhibition |

| Other Analogues | Various cancer cell lines | Varies | Cytotoxicity observed |

Q & A

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~200°C) indicate thermal stability .

- pH-dependent stability : Incubate in buffers (pH 4–9) and monitor via HPLC for degradation products (e.g., nitro-reduction to amines) .

- Photostability : UV irradiation (λ = 254 nm) assesses nitro group susceptibility to photodegradation .

What methodologies are recommended for scaling up synthesis sustainably?

Advanced Research Focus

Green chemistry approaches include:

- Catalytic transfer hydrogenation : Replace Pd-C with Fe/Ni nanoparticles in water .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and energy use .

- Solvent recovery systems : Ethanol or ethyl acetate can be recycled via distillation .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The fluorophenyl group’s ortho-fluorine atom introduces steric hindrance, reducing reactivity in Buchwald-Hartwig couplings. Computational tools (e.g., Molecular Electrostatic Potential maps) quantify electron density at amine sites, guiding catalyst selection (e.g., Pd/XPhos for bulky substrates) . Kinetic studies (e.g., measurements) correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.